3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL
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Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL: is a bicyclic compound with a unique structure that includes a benzyl group attached to a nitrogen atom within a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL typically involves the cyclization of 1,5- or 1,6-enynes. Metal-catalyzed cyclization is a popular method for constructing the 3-azabicyclo[3.1.0]hexane skeleton, as it allows for the simultaneous formation of both rings in a single reaction . Common catalysts used in these reactions include transition metals such as palladium and rhodium.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, utilizing easily accessible starting materials and efficient catalytic processes . The reaction conditions are optimized to ensure high yield and purity, with the final product often being purified through techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with common reagents including halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL serves as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of enzymes or receptors involved in disease pathways .
Industry: The compound finds applications in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting or modulating the activity of the target . The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the benzyl group.
3-Benzyl-3-azabicyclo[3.1.0]hexane: Lacks the hydroxyl group present in 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL.
Uniqueness: this compound is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-11(12)8-13(9-12)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNFUALTYDWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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